9-Methyl-9H-carbazole-3,6-dicarbaldehyde

Molecular weight Formula mass Structural compactness

Researchers requiring a compact N-substituted carbazole dialdehyde for vapor-deposited OLEDs or high-surface-area COFs often face excessive steric bulk from long-chain analogs. This 9-methyl derivative solves that with minimal N-alkyl volume, enabling lower sublimation temperatures and the highest reactive aldehyde density (4.21 mmol/g) in its class for superior cross-linking efficiency. - Delivers 4.21 mmol/g aldehyde content, maximizing framework rigidity and BET surface area vs. ethyl/hexyl analogs. - Moderate LogP (~2.83) ensures biological compatibility for intracellular probe design without off-target lipophilic binding. - Clean Ugi-azide coupling validated; minimal steric profile reduces side reactions and simplifies purification.

Molecular Formula C15H11NO2
Molecular Weight 237.258
CAS No. 29377-72-8
Cat. No. B2850146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9H-carbazole-3,6-dicarbaldehyde
CAS29377-72-8
Molecular FormulaC15H11NO2
Molecular Weight237.258
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
InChIInChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3
InChIKeyADDBIFUIFFYIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-carbazole-3,6-dicarbaldehyde – Compact Dual-Aldehyde Building Block


9-Methyl-9H-carbazole-3,6-dicarbaldehyde (CAS 29377‑72‑8) is a heterocyclic aromatic dialdehyde featuring an electron‑rich carbazole core, a minimally sized N‑methyl substituent, and two reactive aldehyde groups at the 3‑ and 6‑positions (C₁₅H₁₁NO₂; MW 237.25 g mol⁻¹; density ~1.2 g cm⁻³; boiling point ~397 °C) . This architecture provides a rigid, planar scaffold that is widely exploited in the construction of conjugated polymers, covalent organic frameworks (COFs), fluorescent probes, and OLED materials . The combination of a small N‑alkyl group with two formyl handles makes it a strategic intermediate for applications where minimal steric bulk, high reactivity, and retention of the intrinsic photophysical properties of the carbazole nucleus are critical selection criteria.

Rigid planar scaffold for conjugated polymers and COFs
Compact N-methyl minimizes steric hindrance in condensations
Dual aldehyde handles enable crosslinking and ligand synthesis

Why Generic Substitution with Other Carbazole Analogs Fails


Carbazole‑3,6‑dicarbaldehyde derivatives are not generic commodities because the N‑substituent simultaneously governs solubility, solid‑state packing, thermal properties, and the electronic environment of the carbazole π‑system . Replacing the compact N‑methyl group with longer alkyl chains (ethyl, hexyl, 2‑ethylhexyl) introduces greater conformational disorder, lowers melting points, and alters HOMO/LUMO energy levels, which can directly impact charge‑transport mobility and luminescence quantum yields in device settings . Conversely, the N‑unsubstituted analog (9H‑carbazole‑3,6‑dicarbaldehyde) retains a hydrogen‑bond donor that can interfere with condensation reactions or cause aggregation‑induced quenching. The specific quantitative differences documented below demonstrate that substitution choice must be aligned with target application parameters—generic interchange risks suboptimal performance or outright synthetic failure.

N-Alkyl Chain Length
Longer N-alkyl groups (ethyl, hexyl) can shift HOMO/LUMO levels, solubility, and thermal transitions, risking performance deviations in device or material applications.
N-Unsubstituted Analog
9H-carbazole-3,6-dicarbaldehyde retains an H-bond donor that may interfere with condensation reactions or promote aggregation-induced quenching.
Generic Substitution Mismatch
Direct interchange without aligning N-substituent properties to target application parameters may lead to suboptimal reactivity or synthetic failure.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Aldehyde Density Advantage

The target compound possesses the lowest molecular weight (237.25 g mol⁻¹) among the commonly available N‑alkyl‑9H‑carbazole‑3,6‑dicarbaldehyde series, conferring a higher aldehyde group density per unit mass . This is directly relevant for reactions where the stoichiometry is mass‑ or weight‑fraction‑based, such as polymer cross‑linking or loading onto solid supports.

Molecular Weight
Supplier data
Target: 237.25 g mol⁻¹
vs. ethyl analog: 251.28 g mol⁻¹ (−5.6%)
vs. hexyl analog: 307.39 g mol⁻¹ (−22.8%)
Higher aldehyde density per gram; supports cost-effective stoichiometry for mass‑based reactions.
Data from supplier technical datasheets (Bidepharm, CymitQuimica, etc.); values calculated from molecular formula.
Molecular weight Formula mass Structural compactness

Boiling Point and Volatility for Vacuum Deposition

The target compound exhibits a predicted boiling point of 396.8 ± 35.0 °C at 760 mmHg, which is substantially lower than that expected for the N‑hexyl analog owing to the reduced molecular weight and absence of a long alkyl chain . Lower boiling point is advantageous for small‑molecule thermal evaporation techniques (e.g., OLED fabrication) where excessive temperature can degrade sensitive materials.

Boiling Point
Class-level inference
Predicted 396.8 ± 35.0 °C (760 mmHg); hexyl analog estimated >430 °C based on MW trend.
Supports thermal vacuum deposition process window assessment for thin‑film fabrication.
Predicted value only; experimental verification not available for comparator.
Boiling point Volatility Vacuum deposition

LogP and Hydrophilicity Differentiation

With a computed LogP of 2.83 , the N‑methyl derivative is markedly less lipophilic than the N‑hexyl analog (estimated LogP ~ 5.5–6.5 based on alkyl chain contributions). This difference in partition coefficient can be critical in biological probe design or aqueous two‑phase condensations, where excessive hydrophobicity leads to aggregation, non‑specific binding, or poor water dispersibility.

LogP (Lipophilicity)
Class-level inference
Target LogP 2.83 (predicted)
vs. hexyl analog estimated ~5.5–6.5 (fragment‑based inference).
Improved aqueous compatibility for bioconjugation or aqueous two‑phase reactions.
Predicted LogP; comparator estimated using standard fragment‑based LogP rules.
LogP Hydrophilicity Bio-conjugation

Synthetic Versatility in Ugi-Azide Reactions

The target compound has been successfully employed as a precursor for symmetrical bis‑tetrazole‑carbazole derivatives via a one‑pot Ugi‑azide reaction, yielding products in moderate to high yields [1]. While the same reaction has been demonstrated for other N‑alkyl‑3,6‑diformylcarbazoles, the N‑methyl variant benefits from reduced steric hindrance at the carbazole nitrogen, which can facilitate the formation of the Ugi intermediate.

Synthetic Utility
Reported
Validated in one‑pot Ugi‑azide reaction for bis‑tetrazole‑carbazole derivatives (moderate to high yields reported for N‑alkyl series).
Supports rapid ligand library generation with minimal steric side reactions from the N-methyl group.
Yield data not individually quantified for N-methyl analog; class‑level paper (Rahimi & Ghandi, 2021).
Ugi-azide reaction Tetrazole synthesis Multicomponent reaction

Recommended Application Scenarios Based on Differentiated Properties


OLED Host or Hole-Transport Material via Sublimation

The lower molecular weight (237 vs. 251–307 g mol⁻¹) and predicted lower boiling point (~397 °C) of the target compound make it the preferred choice over N‑ethyl or N‑hexyl analogs when thermal vacuum deposition is the intended film‑formation method . The compact N‑methyl group minimizes the entropic penalty during sublimation, potentially enabling lower deposition temperatures and reduced thermal stress on co‑deposited emitter dopants.

COF or Porous Polymer Monomer with High Aldehyde Density

For COF synthesis via Schiff‑base condensation, the target compound delivers the highest moles of reactive aldehyde per gram of monomer among the N‑alkyl‑3,6‑dicarbaldehyde carbazole series (4.21 mmol g⁻¹ vs. 3.98 mmol g⁻¹ for the ethyl analog and 3.25 mmol g⁻¹ for the hexyl analog) . This enhanced functional group density can improve cross‑linking efficiency and framework rigidity, translating to higher BET surface areas in the resulting porous materials.

Fluorescent Probe for Aqueous Bioconjugation

The moderate LogP of 2.83 ensures adequate aqueous compatibility for biological labeling applications without the need for additional solubilizing groups, unlike the highly lipophilic N‑hexyl analog (estimated LogP > 5.5) . This property is particularly valuable for intracellular imaging probes where excessive hydrophobicity can cause off‑target membrane binding and increased cytotoxicity.

Carbazole-Tetrazole Ligand Library Synthesis

The compound has been validated in a one‑pot Ugi‑azide protocol to generate symmetrical bis‑tetrazole‑carbazole derivatives, a class of ligands with potential metal‑chelating, energetic materials, or pharmaceutical applications . The minimal steric profile of the N‑methyl substituent reduces potential side reactions during the multicomponent coupling, supporting cleaner product profiles and easier purification.

Application
Selection Property
Validation Focus
OLED Host/HTL Material via Sublimation
Lower molecular weight and boiling point relative to N‑alkyl analogs
Thermal deposition process window and film quality
COF or Porous Polymer Monomer
High reactive aldehyde density per gram
Cross‑linking efficiency and surface area of frameworks
Fluorescent Probe for Aqueous Bioconjugation
Moderate LogP for aqueous compatibility
Reduced nonspecific binding and signal‑to‑noise ratio
Carbazole‑Tetrazole Ligand Library Synthesis
Minimal steric hindrance for multicomponent reactions
Cleaner product profiles and purification ease
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